Cas no 5331-33-9 (Dimethyl (z)-2-chlorobut-2-enedioate)
5331-33-9 structure
Product Name:Dimethyl (z)-2-chlorobut-2-enedioate
Numero CAS:5331-33-9
MF:C6H7ClO4
MW:178.570381402969
CID:1582187
PubChem ID:5352849
Update Time:2025-04-21
Dimethyl (z)-2-chlorobut-2-enedioate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Dimethyl (z)-2-chlorobut-2-enedioate
- Dimethyl 2-chlorofumarate
- Chlorfumarsaeuredimethylester
- Chlor-fumarsaeure-dimethylester
- Dimethyl (Z)-2-chloro-2-butenedioate
- Dimethyl chlorobutenedioate
- AC1Q5YYN
- CP 3854
- Dimethyl chlorofumarate
- dimethyl (E)-2-chloro-2-butenedioate
- AC1NS35J
- chloro-fumaric acid dimethyl ester
- 2-Butenedioic acid, 2-chloro-, dimethyl ester, (Z)-
- chlorofumaric acid dimethyl ester
- Dimethyl 2-chlorofumarate; Chlorfumarsaeuredimethylester; Chlor-fumarsaeure-dimethylester; Dimethyl (Z)-2-chloro-2-butenedioate; Dimethyl chlorobutenedioate; AC1Q5YYN; CP 3854; Dimethyl chlorofumarate; dimethyl (E)-2-chloro-2-butenedioate; AC1NS35J; chloro-fumaric acid dimethyl ester; 2-Butenedioic acid, 2-chloro-, dimethyl ester, (Z)-; chlorofumaric acid dimethyl ester;
- VYXGXXYXSAMWBM-ARJAWSKDSA-N
- (Z)-2-chloro-but-2-enedioic acid dimethyl ester
- 2-CHLORO-TRANS-2-BUTENEDIOIC ACID, DIMETHYL ESTER
- NSC2275
- DTXSID001031539
- (E)-Dimethyl 2-chlorofumarate
- NSC 2275
- SCHEMBL4250395
- 5331-33-9
- NSC-2275
- SCHEMBL4250392
-
- Inchi: 1S/C6H7ClO4/c1-10-5(8)3-4(7)6(9)11-2/h3H,1-2H3/b4-3-
- Chiave InChI: VYXGXXYXSAMWBM-ARJAWSKDSA-N
- Sorrisi: Cl/C(/C(=O)OC)=C\C(=O)OC
Proprietà calcolate
- Massa esatta: 178.00331
- Massa monoisotopica: 178.003
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 11
- Conta legami ruotabili: 4
- Complessità: 197
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 52.6A^2
- XLogP3: 1
Proprietà sperimentali
- Densità: 1.281
- Punto di ebollizione: 224°C at 760 mmHg
- Punto di infiammabilità: 91.5°C
- Indice di rifrazione: 1.459
- PSA: 52.6
Dimethyl (z)-2-chlorobut-2-enedioate Letteratura correlata
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
5331-33-9 (Dimethyl (z)-2-chlorobut-2-enedioate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso